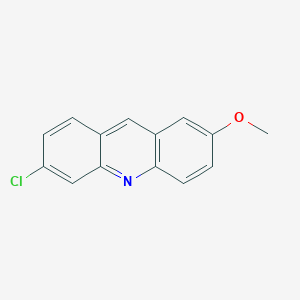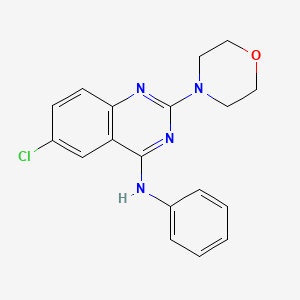
4-Quinazolinamine, 6-chloro-2-(4-morpholinyl)-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-morpholino-N-phenylquinazolin-4-amine is a chemical compound with the molecular formula C18H17ClN4O and a molar mass of 340.81 g/mol It is known for its unique structure, which includes a quinazoline core substituted with a chloro group, a morpholino group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-morpholino-N-phenylquinazolin-4-amine typically involves the reaction of 6-chloro-4-quinazolinamine with morpholine and aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 6-chloro-2-morpholino-N-phenylquinazolin-4-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-morpholino-N-phenylquinazolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding quinazoline oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinazoline oxides
Reduction: Reduced quinazoline derivatives
Substitution: Substituted quinazoline derivatives
Scientific Research Applications
6-chloro-2-morpholino-N-phenylquinazolin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 6-chloro-2-morpholino-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-morpholinoquinazolin-4-amine
- 2-morpholino-N-phenylquinazolin-4-amine
- 6-chloro-N-phenylquinazolin-4-amine
Uniqueness
6-chloro-2-morpholino-N-phenylquinazolin-4-amine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
60973-41-3 |
|---|---|
Molecular Formula |
C18H17ClN4O |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
6-chloro-2-morpholin-4-yl-N-phenylquinazolin-4-amine |
InChI |
InChI=1S/C18H17ClN4O/c19-13-6-7-16-15(12-13)17(20-14-4-2-1-3-5-14)22-18(21-16)23-8-10-24-11-9-23/h1-7,12H,8-11H2,(H,20,21,22) |
InChI Key |
LLIIWTRFWGNOLB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


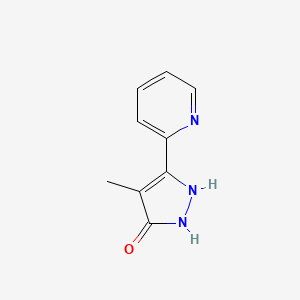
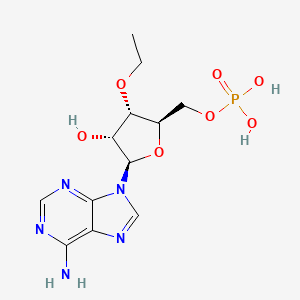
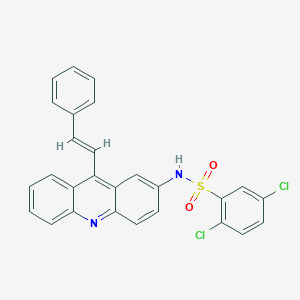

![4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol](/img/structure/B15215736.png)
![1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]-](/img/structure/B15215743.png)

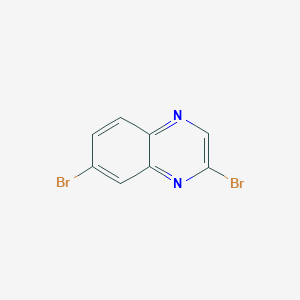

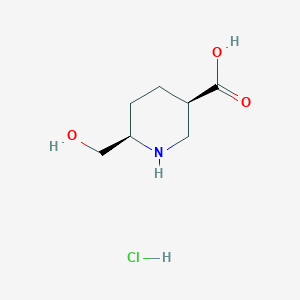
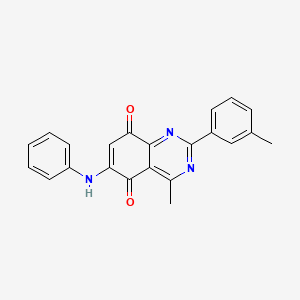

![(3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol](/img/structure/B15215796.png)
